![molecular formula C13H14N2O3 B5109716 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid](/img/structure/B5109716.png)

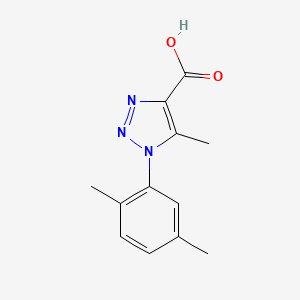

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid, also known as Kynurenine, is a metabolite of the amino acid tryptophan. It is an important molecule in the pathway of the tryptophan metabolism, which is involved in the immune system, the central nervous system, and the regulation of mood. Kynurenine is synthesized by the enzyme indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) in the liver.

Mecanismo De Acción

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid exerts its effects through several mechanisms. It can activate the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in the immune system and the central nervous system. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid can also activate the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that is important for learning and memory. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid can also inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

Biochemical and Physiological Effects:

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid has a wide range of biochemical and physiological effects. It has been shown to have both immunosuppressive and immunostimulatory effects. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is involved in the regulation of T-cell proliferation, differentiation, and survival. It has also been shown to have a role in the regulation of inflammation and oxidative stress.

In the central nervous system, 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is involved in the regulation of mood and behavior. It has been shown to have both neuroprotective and neurotoxic effects. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is involved in the regulation of glutamate neurotransmission, which is important for learning and memory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is a useful tool for studying the tryptophan metabolism pathway. It can be used to study the effects of IDO and TDO on the regulation of the immune system and the central nervous system. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid can also be used to study the effects of AhR, NMDA, and MAO on the regulation of gene expression and neurotransmission.

One limitation of using 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid in lab experiments is that it is unstable and can be easily oxidized. This can lead to the formation of other metabolites, which can interfere with the results of the experiment. Another limitation is that 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid can have both neuroprotective and neurotoxic effects, depending on the concentration and the context of the experiment.

Direcciones Futuras

There are several future directions for the study of 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid. One direction is to study the role of 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid in the regulation of the gut microbiome. It has been shown that the gut microbiome can influence the tryptophan metabolism pathway, and 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid may play a role in this process.

Another direction is to study the role of 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid in the regulation of the circadian rhythm. It has been shown that 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid can regulate the expression of genes involved in the circadian rhythm, and this may have implications for the regulation of mood and behavior.

Finally, there is a need to develop more stable analogs of 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid that can be used in lab experiments. This would allow for more accurate and reliable results, and would facilitate the study of the tryptophan metabolism pathway and its role in the immune system and the central nervous system.

Métodos De Síntesis

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is synthesized by the enzymatic conversion of tryptophan. The two enzymes that catalyze this reaction are IDO and TDO. IDO is expressed in many cell types, including dendritic cells, macrophages, and some tumor cells. TDO is expressed mainly in the liver. The conversion of tryptophan to 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid involves the cleavage of the indole ring by the enzyme, which results in the formation of 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid.

Aplicaciones Científicas De Investigación

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid has been extensively studied for its role in the immune system and the central nervous system. It has been shown to have both immunosuppressive and immunostimulatory effects. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is involved in the regulation of T-cell proliferation, differentiation, and survival. It has also been shown to have a role in the regulation of inflammation and oxidative stress.

In the central nervous system, 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is involved in the regulation of mood and behavior. It has been shown to have both neuroprotective and neurotoxic effects. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is involved in the regulation of glutamate neurotransmission, which is important for learning and memory.

Propiedades

IUPAC Name |

4-[(2-hydroxy-1H-indol-3-yl)methylideneamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(17)6-3-7-14-8-10-9-4-1-2-5-11(9)15-13(10)18/h1-2,4-5,8,15,18H,3,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNDCXHWNAEZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C=NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5109635.png)

![3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B5109638.png)

![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)

![1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109643.png)

![3-(4-methyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B5109644.png)

![3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5109663.png)

![ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109671.png)

![7-(3-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5109705.png)

![6-amino-2-propyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B5109709.png)

![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5109721.png)

![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5109722.png)